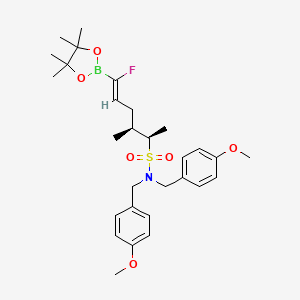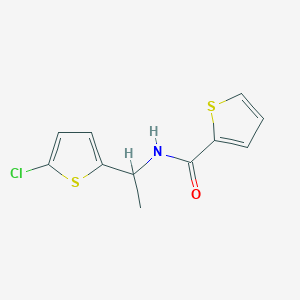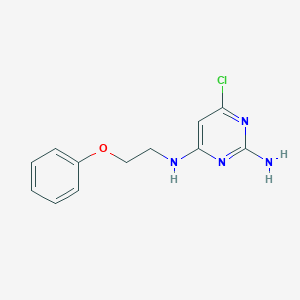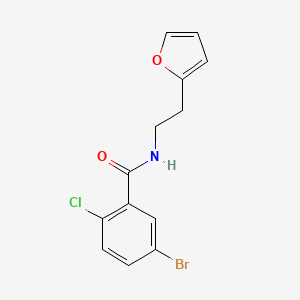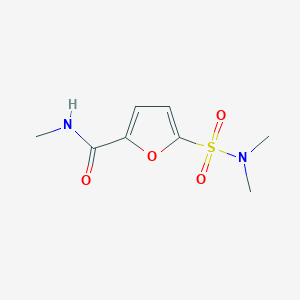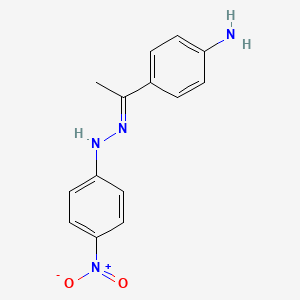
1-(4-Aminophenyl)ethanone (4-nitrophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminophenyl)ethanone (4-nitrophenyl)hydrazone is an organic compound with the molecular formula C14H14N4O2 and a molecular weight of 270.29 g/mol . This compound is characterized by the presence of both an amino group and a nitrophenyl hydrazone group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)ethanone (4-nitrophenyl)hydrazone typically involves the condensation reaction between 1-(4-aminophenyl)ethanone and 4-nitrophenylhydrazine . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Aminophenyl)ethanone (4-nitrophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl hydrazone group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-(4-Aminophenyl)ethanone (4-nitrophenyl)hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Aminophenyl)ethanone (4-nitrophenyl)hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzymatic activity. Additionally, it can interact with cellular pathways, modulating various biological processes.
Comparación Con Compuestos Similares
- 1-(4-Methylphenyl)ethanone (4-nitrophenyl)hydrazone
- 1-(3,4-Dimethoxyphenyl)ethanone (2,4-dinitrophenyl)hydrazone
- 1-(2,4-Dihydroxyphenyl)ethanone (4-nitrophenyl)hydrazone
Comparison: 1-(4-Aminophenyl)ethanone (4-nitrophenyl)hydrazone is unique due to the presence of both amino and nitrophenyl hydrazone groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of applications and higher reactivity in certain chemical reactions.
Propiedades
Fórmula molecular |
C14H14N4O2 |
|---|---|
Peso molecular |
270.29 g/mol |
Nombre IUPAC |
4-[(E)-C-methyl-N-(4-nitroanilino)carbonimidoyl]aniline |
InChI |
InChI=1S/C14H14N4O2/c1-10(11-2-4-12(15)5-3-11)16-17-13-6-8-14(9-7-13)18(19)20/h2-9,17H,15H2,1H3/b16-10+ |
Clave InChI |
CRRPSFRXTYVPDC-MHWRWJLKSA-N |
SMILES isomérico |
C/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=C(C=C2)N |
SMILES canónico |
CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



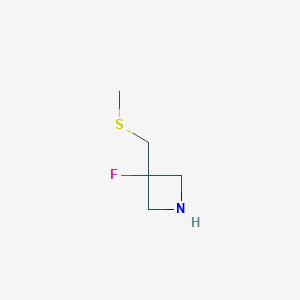
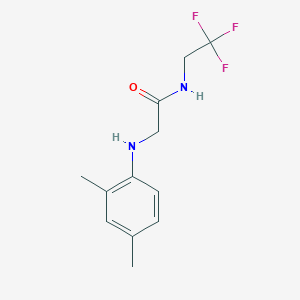
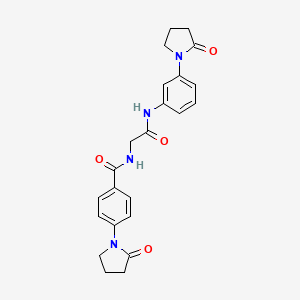
![8-Chloro-1-isopropyl-1H-[1,2,3]triazolo[4,5-h]quinazoline](/img/structure/B14910010.png)
![7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B14910018.png)
